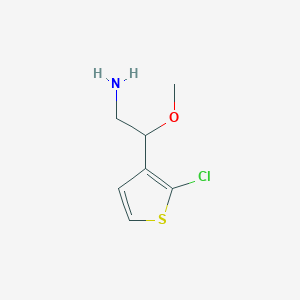

2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine

Description

2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine is a small organic molecule featuring a thiophene ring substituted with a chlorine atom at the 2-position and a 2-methoxyethylamine side chain at the 3-position. The compound’s structure combines a sulfur-containing heterocycle with a polar amine and methoxy group, making it a versatile scaffold for pharmaceutical and materials science applications.

The compound’s bioactivity is hypothesized to depend on the electronic and steric effects of its substituents. Commercial suppliers such as Hairui Chem and CymitQuimica list structurally related thiophene derivatives (e.g., 2-(5-chlorothiophen-2-yl)-2-methoxyethan-1-amine, CAS 1250927-84-4), indicating industrial relevance .

Properties

Molecular Formula |

C7H10ClNOS |

|---|---|

Molecular Weight |

191.68 g/mol |

IUPAC Name |

2-(2-chlorothiophen-3-yl)-2-methoxyethanamine |

InChI |

InChI=1S/C7H10ClNOS/c1-10-6(4-9)5-2-3-11-7(5)8/h2-3,6H,4,9H2,1H3 |

InChI Key |

SEAQDDBKDDTBFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN)C1=C(SC=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-chlorothiophene, which is commercially available.

Methoxylation: The 2-chlorothiophene undergoes a methoxylation reaction to introduce the methoxy group at the 2-position.

Amination: The methoxylated intermediate is then subjected to amination to introduce the amine group at the ethan-1-amine position.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine

Key Findings:

Substituent Position Effects: The chlorine position on the thiophene ring significantly impacts molecular interactions. For example, SEI (with 2-chlorothiophen-3-yl methoxy) exhibits strong hydrophobic interactions with catalytic residues like His802 and Asp838 in HDAC4, contributing to a docking score of -10.097 kcal/mol. In contrast, positional isomers (e.g., 5-chlorothiophen-2-yl derivatives) may exhibit altered binding modes due to steric and electronic differences .

Heterocycle Modifications :

- Thiophene-based compounds generally exhibit higher metabolic stability than phenyl analogues due to sulfur’s electron-withdrawing effects. However, phenyl derivatives (e.g., 2-(3-chlorophenyl)-2-methoxyethan-1-amine) are more commonly used in drug discovery pipelines due to established synthetic protocols .

Biological Activity

2-(2-Chlorothiophen-3-yl)-2-methoxyethan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound interacts with various biomolecules, influencing their functions. Its primary mechanism appears to involve:

- Target Interaction : Similar compounds have been shown to interact with the RNA polymerase PB1-PB2 subunits of the influenza A virus, suggesting a potential antiviral effect.

- Inhibition of Viral Replication : The compound may inhibit the replication of viruses by interfering with their replication pathways.

- Enzyme Interaction : It has been noted to interact with cytochrome P450 enzymes, which are crucial in the metabolism of xenobiotics and endogenous compounds.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has:

- High Gastrointestinal Absorption : Indicating effective oral bioavailability.

- Blood-Brain Barrier Permeability : This property could allow it to exert effects on the central nervous system.

The compound exhibits diverse biochemical properties:

| Property | Description |

|---|---|

| Cellular Effects | Modulates cell signaling pathways such as MAPK/ERK, crucial for cell proliferation and differentiation. |

| Molecular Mechanism | Binds to specific receptors and enzymes, potentially inhibiting kinase activity and altering gene expression through transcription factor interactions. |

| Metabolic Pathways | Metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity. |

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary with dosage:

- Low Doses : Minimal toxic effects while modulating specific biochemical pathways.

- Higher Doses : Potential adverse effects observed in some studies, necessitating careful dosage regulation in therapeutic applications.

Case Studies

Several studies have investigated the biological activity of this compound:

- Antiviral Activity : In vitro studies demonstrated that the compound inhibited influenza A virus replication in cultured cells. The mechanism involved disruption of viral RNA synthesis.

- Antimicrobial Properties : Preliminary research indicated that this compound exhibited antimicrobial activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

- Cytotoxicity Studies : Evaluations in cancer cell lines revealed that the compound could induce apoptosis in certain types of cancer cells, indicating its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.